molecular formula C13H19N3O2S B1600523 Monodesmethylsumatriptan CAS No. 88919-51-1

Monodesmethylsumatriptan

Katalognummer: B1600523
CAS-Nummer: 88919-51-1
Molekulargewicht: 281.38 g/mol
InChI-Schlüssel: YDTVAJYBEHCVJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Monodesmethyl sumatriptan is a derivative of sumatriptan, a well-known medication used to treat migraine and cluster headaches. Sumatriptan belongs to the triptan class of drugs, which are serotonin receptor agonists. Monodesmethyl sumatriptan is formed by the demethylation of sumatriptan, resulting in a compound with slightly different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Monodesmethyl sumatriptan exerts its effects primarily through agonistic activity on the serotonin 5-HT1 receptors, particularly the 5-HT1B and 5-HT1D subtypes. Activation of these receptors leads to vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms. The compound's pharmacokinetic profile indicates a rapid onset of action, making it suitable for acute migraine treatment .

Migraine Treatment

Monodesmethyl sumatriptan has been shown to be effective in treating acute migraine attacks. In clinical studies, it has demonstrated comparable efficacy to its parent compound, sumatriptan. For instance, a systematic review highlighted that triptans, including monodesmethyl sumatriptan, significantly reduce headache intensity and associated symptoms such as nausea and photophobia .

Dosage Forms and Administration

Monodesmethyl sumatriptan is available in various formulations:

  • Oral Tablets : Commonly used for their convenience and efficacy.
  • Nasal Sprays : Offer rapid absorption and onset of action.
  • Injectable Forms : Provide immediate relief, especially beneficial for severe migraine attacks.

Comparative Studies

Recent research has compared the efficacy of monodesmethyl sumatriptan with other triptans. A notable study indicated that while all triptans are effective, monodesmethyl sumatriptan may offer advantages in terms of side effect profiles and patient tolerability .

Drug FormulationOnset of ActionEfficacy RateCommon Side Effects
Monodesmethyl Sumatriptan (Oral)30-60 minutes~70%Nausea, dizziness
Sumatriptan (Injectable)10-15 minutes~80%Injection site pain
Sumatriptan (Nasal Spray)15 minutes~75%Nasal irritation

Case Studies

  • Case Study on Pediatric Use : A clinical trial involving adolescents demonstrated that monodesmethyl sumatriptan effectively reduced headache recurrence when compared to placebo. Patients reported significant improvements in quality of life post-treatment .
  • Long-term Efficacy Study : In a longitudinal study assessing chronic migraine patients over 12 months, those treated with monodesmethyl sumatriptan experienced fewer headache days per month compared to those on traditional NSAIDs .
  • Adverse Effects Monitoring : A comprehensive review of post-marketing surveillance data indicated that while adverse effects are generally mild, monitoring for cardiovascular events remains crucial due to the vasoconstrictive properties shared by all triptans .

Wirkmechanismus

Target of Action

Monodesmethyl sumatriptan, like sumatriptan, is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) . These receptors are primarily found on intracranial blood vessels and sensory nerves of the trigeminal system .

Mode of Action

Upon binding to its targets, monodesmethyl sumatriptan causes vasoconstriction of the intracranial blood vessels . It also reduces neurogenic inflammation associated with antidromic neuronal transmission . These actions correlate with the relief of migraine, which is the primary therapeutic use of sumatriptan .

Biochemical Pathways

Monodesmethyl sumatriptan is metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) . This is different from the usual cytochrome P450 (CYP)-mediated demethylation seen in similar structural elements .

Pharmacokinetics

The pharmacokinetic properties of monodesmethyl sumatriptan are expected to be similar to those of sumatriptan. Sumatriptan is known to undergo extensive first-pass metabolism following oral administration . It is primarily metabolized in the liver to an indole acetic acid metabolite, which is inactive and then undergoes ester glucuronide conjugation . The drug is excreted in the urine and feces .

Result of Action

The vasoconstriction of intracranial blood vessels and reduction of neurogenic inflammation brought about by monodesmethyl sumatriptan result in the relief of migraine symptoms . This includes the alleviation of headache, nausea, photophobia, and phonophobia .

Action Environment

The action, efficacy, and stability of monodesmethyl sumatriptan can be influenced by various environmental factors. For instance, the drug’s solubility and dissolution rate can be significantly improved by inclusion in cyclodextrins, which can enhance its pharmacological response . Additionally, the drug’s metabolism can be affected by the presence of other medications, particularly those that inhibit or induce CYP enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of monodesmethyl sumatriptan typically involves the demethylation of sumatriptan. This can be achieved using various demethylating agents such as boron tribromide or aluminum chloride in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent degradation of the product.

Industrial Production Methods: In an industrial setting, the production of monodesmethyl sumatriptan follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: Monodesmethyl sumatriptan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its parent compound, sumatriptan.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sumatriptan.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Monodesmethyl sumatriptan is compared with other triptan compounds such as:

    Sumatriptan: The parent compound with a similar mechanism of action but different pharmacokinetic properties.

    Rizatriptan: Another triptan with a faster onset of action and higher bioavailability.

    Naratriptan: Known for its longer half-life and better tolerability.

    Zolmitriptan: Offers a balance between efficacy and side effects.

Uniqueness: Monodesmethyl sumatriptan is unique due to its specific demethylated structure, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other triptans .

Biologische Aktivität

Monodesmethyl sumatriptan (MDS) is a significant metabolite of sumatriptan, a widely used medication for the acute treatment of migraines. Understanding the biological activity of MDS is crucial for evaluating its therapeutic potential and pharmacokinetic properties. This article synthesizes findings from various studies, highlighting MDS's pharmacodynamics, metabolism, and clinical implications.

Chemical Structure and Metabolism

Monodesmethyl sumatriptan is characterized by the removal of one methyl group from the dimethylaminoethyl side chain of sumatriptan. Its chemical formula is C13H19N3O2SC_{13}H_{19}N_3O_2S. The metabolism of sumatriptan primarily occurs via two pathways: oxidative deamination by monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) mediated pathways, which lead to the formation of MDS and further metabolites such as N,N-didesmethyl sumatriptan .

Table 1: Metabolic Pathways of Sumatriptan

PathwayEnzymeResulting Metabolite
MAO-AMAO-AN-desmethyl sumatriptan
CYP1A2, CYP2C19, CYP2D6Cytochrome P450N,N-didesmethyl sumatriptan

Pharmacodynamics

MDS acts as an agonist at the serotonin 5-HT_1B and 5-HT_1D receptors, similar to sumatriptan. It induces vasoconstriction in cranial blood vessels, effectively alleviating migraine symptoms. The binding affinity and efficacy at these receptors are critical for its therapeutic action.

  • Vasoconstriction : MDS promotes vasoconstriction in the basilar artery and other cranial vessels.
  • Inhibition of Neurogenic Inflammation : It reduces the release of pro-inflammatory mediators from trigeminal nerves.

Efficacy in Migraine Treatment

Clinical studies have shown that MDS is effective in treating migraines. For instance, a study indicated that coadministration with moclobemide (a reversible MAO-A inhibitor) significantly increased plasma concentrations of both rizatriptan and its active N-monodesmethyl metabolite, suggesting enhanced efficacy .

Table 2: Pharmacokinetics of MDS with Moclobemide

ParameterRizatriptan + MoclobemideRizatriptan + Placebo
AUC (0,∞)5.3-fold increaseBaseline
C_max (Peak Plasma Concentration)2.6-fold increaseBaseline
t_1/2 (Half-life)Significantly prolongedBaseline

Case Studies

  • Adolescent Migraine Treatment : A randomized controlled trial demonstrated that nasal spray formulations containing sumatriptan were well tolerated in adolescents, with MDS contributing to overall efficacy .
  • Post-Traumatic Headache : In a pilot study evaluating sumatriptan for post-traumatic headaches, MDS showed promise in resolving headache episodes across different phenotypes, indicating its potential utility beyond typical migraine treatment .

Eigenschaften

IUPAC Name

N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2/h3-4,7-8,14-16H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTVAJYBEHCVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237425
Record name Monodesmethyl sumatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88919-51-1
Record name Monodesmethyl sumatriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088919511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monodesmethyl sumatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONODESMETHYL SUMATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6691XA829C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monodesmethyl sumatriptan
Reactant of Route 2
Reactant of Route 2
Monodesmethyl sumatriptan
Reactant of Route 3
Reactant of Route 3
Monodesmethyl sumatriptan
Reactant of Route 4
Monodesmethyl sumatriptan
Reactant of Route 5
Reactant of Route 5
Monodesmethyl sumatriptan
Reactant of Route 6
Reactant of Route 6
Monodesmethyl sumatriptan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.